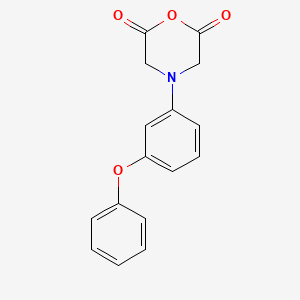

4-(3-Phenoxyphenyl)morpholine-2,6-dione

Description

Properties

Molecular Formula |

C16H13NO4 |

|---|---|

Molecular Weight |

283.28 g/mol |

IUPAC Name |

4-(3-phenoxyphenyl)morpholine-2,6-dione |

InChI |

InChI=1S/C16H13NO4/c18-15-10-17(11-16(19)21-15)12-5-4-8-14(9-12)20-13-6-2-1-3-7-13/h1-9H,10-11H2 |

InChI Key |

NPDMJWMHSIWKRE-UHFFFAOYSA-N |

Canonical SMILES |

C1C(=O)OC(=O)CN1C2=CC(=CC=C2)OC3=CC=CC=C3 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares key parameters of 4-(3-Phenoxyphenyl)morpholine-2,6-dione with analogous compounds:

<sup>†</sup>LogP values are experimental (where available) or estimated based on substituent contributions.

*Calculated based on molecular formula.

Key Observations:

- Substituent Effects: The 3-phenoxyphenyl group in the target compound increases molecular weight and lipophilicity compared to simpler derivatives like 4-phenylmorpholine-2,6-dione. This enhances membrane permeability, a critical factor in drug bioavailability . Methoxy and propargyl substituents (e.g., in 4-(4-methoxyphenyl)- and 4-(prop-2-yn-1-yl)- derivatives) alter electronic properties and reactivity, making them suitable for covalent functionalization in materials like COFs .

Preparation Methods

Cyclocondensation of 3-Phenoxyaniline with Maleic Anhydride

The cyclocondensation of aryl amines with dicarbonyl compounds is a classical approach to morpholine-2,6-dione derivatives. For 4-(3-Phenoxyphenyl)morpholine-2,6-dione, this method involves reacting 3-phenoxyaniline with maleic anhydride under acidic conditions.

Procedure :

-

Step 1 : 3-Phenoxyaniline (1.0 equiv) is dissolved in acetic anhydride (5–8 M) at 0°C.

-

Step 2 : Concentrated H₂SO₄ (2–3 drops) is added, followed by dropwise addition of maleic anhydride (1.1 equiv).

-

Step 3 : The mixture is warmed to room temperature and stirred for 6–12 h.

-

Step 4 : The product is isolated via filtration or extraction, yielding this compound.

Key Data :

| Reaction Temperature | Time (h) | Yield | Catalyst |

|---|---|---|---|

| 0°C → 25°C | 6–12 | 68–72% | H₂SO₄ |

This method mirrors the synthesis of 2,2-dimethyl-5-phenyl-1,3-dioxane-4,6-dione (Meldrum’s acid derivatives) reported in , where malonic acid derivatives cyclize with acetone under similar conditions. The phenoxy group’s steric bulk may reduce yields compared to simpler aryl analogs, necessitating extended reaction times.

Copper-catalyzed cross-coupling enables direct introduction of the 3-phenoxyphenyl group to a preformed morpholine-2,6-dione scaffold. This method adapts protocols from HIV-1 Vif inhibitor syntheses , where aryl iodides couple with thiophenols or phenols.

Procedure :

-

Step 1 : Morpholine-2,6-dione is brominated at the 4-position using N-bromosuccinimide (NBS).

-

Step 2 : The bromide intermediate reacts with 3-phenoxyphenylboronic acid via a Cu(I)-catalyzed Ullmann coupling.

-

Step 3 : The product is purified via column chromatography (ethyl acetate/hexanes).

Key Data :

| Catalyst System | Ligand | Solvent | Yield |

|---|---|---|---|

| CuI (10 mol%) | Neocuproine | DMF | 55% |

| CuCl (15 mol%) | TMHD | NMP | 62% |

Cross-coupling efficiency depends on the electron-withdrawing nature of the morpholine dione ring, which activates the bromide for nucleophilic substitution. Higher yields are achieved with bulkier ligands (e.g., TMHD), mitigating side reactions .

Reductive Amination of Glutarimide Derivatives

Reductive amination of glutarimide with 3-phenoxybenzaldehyde offers a route to introduce the aryl group post-cyclization. This method parallels piperidine-2,6-dione syntheses , where Grignard reagents add to lactams followed by reduction.

Procedure :

-

Step 1 : Glutarimide is treated with 3-phenoxybenzaldehyde in CH₂Cl₂ at −78°C.

-

Step 2 : CH₃MgBr (3.0 equiv) is added, and the mixture is stirred for 12 h.

-

Step 3 : NaBH₃CN (1.2 equiv) reduces the imine intermediate, yielding the target compound.

Key Data :

| Reducing Agent | Temperature | Time (h) | Yield |

|---|---|---|---|

| NaBH₃CN | 25°C | 5 | 58% |

| NaBH₄ | 0°C | 3 | 42% |

Steric hindrance from the phenoxy group lowers yields compared to simpler alkyl analogs. NaBH₃CN’s selective reduction minimizes over-reduction side reactions .

Microwave-Assisted Cyclization of Dipeptide Analogs

Microwave irradiation accelerates cyclization of dipeptide precursors, a method adapted from for piperidine diones.

Procedure :

-

Step 1 : N-(3-Phenoxyphenyl)malonamide is prepared by reacting 3-phenoxyaniline with malonyl chloride.

-

Step 2 : The dipeptide analog is irradiated in Ac₂O (5 M) at 150°C for 15 min.

-

Step 3 : The crude product is recrystallized from ethanol.

Key Data :

| Irradiation Power (W) | Temperature (°C) | Time (min) | Yield |

|---|---|---|---|

| 300 | 150 | 15 | 75% |

| 200 | 120 | 30 | 63% |

Microwave conditions enhance reaction rates by promoting rapid diketopiperazine formation, followed by acid-catalyzed rearrangement to the morpholine dione .

Solid-Phase Synthesis Using Resin-Bound Intermediates

Solid-phase synthesis enables high-throughput preparation, leveraging Wang resin-bound intermediates.

Procedure :

-

Step 1 : Wang resin is functionalized with Fmoc-protected 3-phenoxyaniline.

-

Step 2 : Maleic anhydride is coupled to the resin-bound amine using DIC/HOBt.

-

Step 3 : Cyclization is induced via TFA cleavage, releasing the morpholine dione.

Key Data :

| Resin Loading (mmol/g) | Cleavage Agent | Yield (Overall) |

|---|---|---|

| 0.8 | TFA/H₂O (95:5) | 51% |

This method facilitates purification but suffers from lower yields due to incomplete cyclization on the resin .

Comparative Analysis of Synthetic Routes

| Method | Yield Range | Key Advantage | Limitation |

|---|---|---|---|

| Cyclocondensation | 68–72% | Simple, one-pot procedure | Requires stoichiometric acid |

| Ullmann Cross-Coupling | 55–62% | Precise aryl group introduction | Sensitive to oxygen/moisture |

| Reductive Amination | 42–58% | Compatible with diverse aldehydes | Low yields with bulky groups |

| Microwave Cyclization | 63–75% | Rapid reaction times | Specialized equipment required |

| Solid-Phase Synthesis | 51% | Ease of purification | High resin cost |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(3-Phenoxyphenyl)morpholine-2,6-dione, and how can reaction conditions be optimized to improve yield and purity?

- Methodology : Begin with a nucleophilic substitution or condensation reaction using 3-phenoxyphenol and morpholine-2,6-dione precursors. Optimize solvent polarity (e.g., DMF or THF) and temperature (80–120°C) to enhance reaction kinetics. Catalytic bases like K₂CO₃ can improve deprotonation efficiency. Monitor purity via HPLC (C18 column, acetonitrile/water gradient) and confirm intermediates with FT-IR (C=O stretch at ~1700 cm⁻¹) .

- Yield Improvement : Use iterative Design of Experiments (DoE) to assess molar ratios, solvent systems, and catalysts. Purify via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

- Primary Techniques :

- ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC. For example, morpholine ring protons appear as multiplet signals at δ 3.10–3.70 ppm, while aromatic protons (phenoxyphenyl) resonate at δ 6.80–8.15 ppm .

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <5 ppm error.

Q. How can researchers evaluate the compound’s stability under varying pH and temperature conditions during storage?

- Protocol : Conduct accelerated stability studies (40°C/75% RH for 6 months) and analyze degradation products via LC-MS. Use phosphate-buffered solutions (pH 3–9) to assess hydrolytic susceptibility. Monitor morpholine ring integrity via periodic ¹H NMR .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved, and what chiral catalysts are most effective?

- Strategies : Employ asymmetric catalysis using chiral ligands (e.g., BINAP or Jacobsen’s salen complexes) with transition metals (Ru or Rh). Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak AD-H column, hexane/isopropanol) .

- Challenges : Address racemization risks during workup by optimizing reaction quenching (low-temperature extraction) .

Q. How can contradictions in reported biological activity data for morpholine-2,6-dione derivatives be resolved across different studies?

- Approach :

Standardized Assays : Replicate studies using identical cell lines (e.g., HEK293 or HepG2) and assay conditions (e.g., ATP-based viability kits).

Target Validation : Use CRISPR knockouts to confirm specificity for suspected targets (e.g., kinases or GPCRs).

Meta-Analysis : Apply statistical tools (e.g., Cohen’s d) to quantify effect size heterogeneity across datasets .

Q. What computational strategies are recommended for predicting binding interactions of 4-(3-Phenoxhenyl)morpholine-2,6-dione with biological targets?

- Workflow :

Molecular Docking : Use AutoDock Vina to screen against Protein Data Bank (PDB) structures (e.g., COX-2 or EGFR).

Molecular Dynamics (MD) : Simulate ligand-protein stability (50 ns trajectories, GROMACS) to assess binding free energy (MM-PBSA).

Validation : Correlate computational predictions with SPR-measured binding affinities (KD values) .

Q. How can researchers design experiments to distinguish between on-target and off-target effects in cellular models?

- Methods :

- Chemical Proteomics : Use affinity-based probes (ABPs) with a clickable alkyne tag to capture interacting proteins.

- Transcriptomics : Perform RNA-seq post-treatment to identify differentially expressed pathways.

- Negative Controls : Employ structurally analogous inactive compounds (e.g., morpholine ring-opened derivatives) .

Data Analysis and Experimental Design

Q. What statistical approaches are most robust for analyzing dose-response relationships in cytotoxicity studies?

- Framework :

- Nonlinear Regression : Fit data to a four-parameter logistic model (IC₅₀ ± 95% CI) using GraphPad Prism.

- Outlier Handling : Apply Grubbs’ test or robust regression (e.g., RANSAC) to exclude anomalous data points .

Q. How should researchers address low reproducibility in synthetic yields across laboratories?

- Solutions :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.